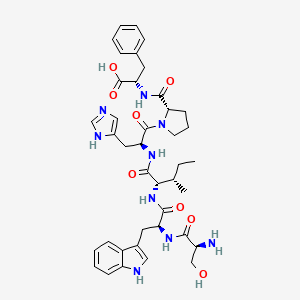![molecular formula C12H12Br2S7 B12557025 3,3'-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene] CAS No. 192523-62-9](/img/structure/B12557025.png)
3,3'-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene] is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene] typically involves the following steps:
Methylsulfanylation: The addition of methylsulfanyl groups is carried out using methylthiol or dimethyl disulfide in the presence of a base such as sodium hydride or potassium carbonate.
Sulfanediyl Bridging: The formation of the sulfanediyl bridge between two thiophene rings is accomplished through a coupling reaction using sulfur or sulfur-containing reagents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methylsulfanylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
3,3’-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene derivatives with hydrogen or other substituents.
Substitution: Thiophene derivatives with various functional groups replacing bromine.
科学的研究の応用
3,3’-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
作用機序
The mechanism of action of 3,3’-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene] involves its interaction with molecular targets such as enzymes, receptors, or DNA. The presence of bromine and methylsulfanyl groups enhances its ability to form covalent bonds or engage in non-covalent interactions with these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3,4-Dibromo-2,5-bis(methylthio)thiophene: Similar in structure but with different substitution patterns.
4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole: Contains a thiazole ring instead of a thiophene ring.
Thiophene-Linked 1,2,4-Triazoles: Thiophene derivatives with triazole rings.
Uniqueness
3,3’-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene] is unique due to its specific combination of bromine, methylsulfanyl, and sulfanediyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific reactivity and stability.
特性
CAS番号 |
192523-62-9 |
|---|---|
分子式 |
C12H12Br2S7 |
分子量 |
540.5 g/mol |
IUPAC名 |
3-bromo-4-[4-bromo-2,5-bis(methylsulfanyl)thiophen-3-yl]sulfanyl-2,5-bis(methylsulfanyl)thiophene |
InChI |
InChI=1S/C12H12Br2S7/c1-15-9-5(13)7(11(17-3)20-9)19-8-6(14)10(16-2)21-12(8)18-4/h1-4H3 |
InChIキー |
CDNCFTRRQFJLBI-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C(=C(S1)SC)Br)SC2=C(SC(=C2Br)SC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


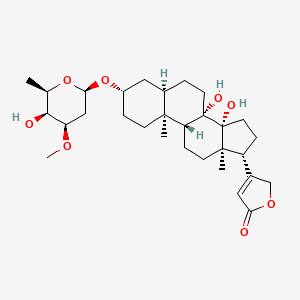
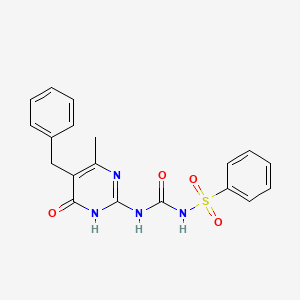
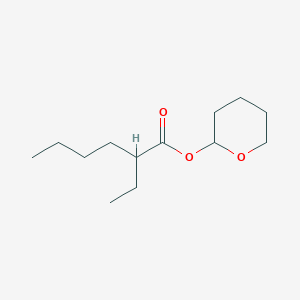

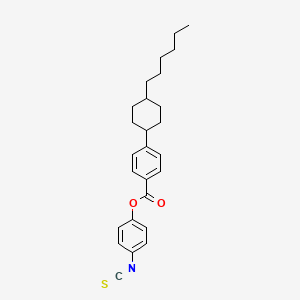

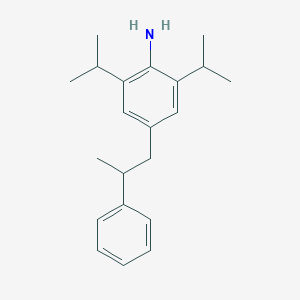
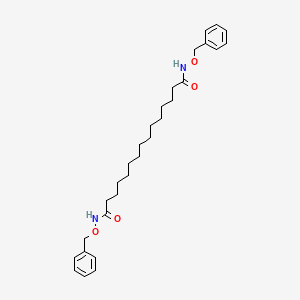
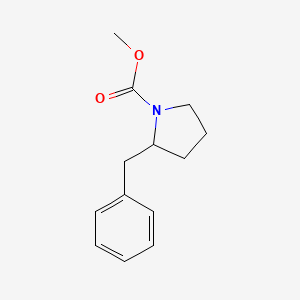
![2,2'-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile](/img/structure/B12557031.png)
![2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12557039.png)
![Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12557043.png)
![2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12557047.png)
